molecular formula C20H26N2O5S B7878302 4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid

4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B7878302
M. Wt: 406.5 g/mol
InChI Key: PWYNAVGZHYXFBO-UHFFFAOYSA-N
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Description

4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound. The intricate structure of this molecule contributes to its unique chemical properties and potential applications. Its synthesis and reactions are of interest for various industrial and scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid typically involves multi-step organic synthesis. One possible route includes:

  • Synthesis of Intermediate Indole Derivative: : The indole ring can be synthesized through Fischer indole synthesis using appropriate precursors like phenylhydrazines and ketones.

  • Introduction of Cyclopropylcarbonyl Group: : Cyclopropylcarbonyl chloride can be reacted with the indole derivative to introduce the cyclopropylcarbonyl moiety.

  • Sulfonylation: : The sulfonyl group is added using sulfonyl chlorides in the presence of a base, such as triethylamine.

  • Formation of Carboxylic Acid Moiety: : The carboxylic acid can be introduced using various methods, including oxidation of aldehydes or through Grignard reagents.

Industrial Production Methods

For industrial production, optimization is crucial. This includes optimizing reaction conditions like temperature, pressure, catalysts, and purification techniques. Scale-up challenges are also addressed to ensure yield and purity while keeping costs manageable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically yielding carboxylic acids or sulfoxides.

  • Reduction: : Reduction may affect the cyclopropylcarbonyl or sulfonyl groups, leading to secondary alcohols or thiols.

  • Substitution Reactions: : The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Bases and Acids: : Triethylamine for sulfonylation, HCl for acidification processes.

Major Products

  • Oxidation: : Formation of carboxylates.

  • Reduction: : Formation of secondary alcohols and thiols.

  • Substitution: : Various substituted indoles depending on the electrophiles used.

Scientific Research Applications

Chemistry

  • Catalysis: : As a precursor or component in catalytic systems.

  • Organic Synthesis: : Building block for more complex molecules.

Biology

  • Drug Development: : Its unique structure makes it a candidate for developing new pharmaceuticals, especially in targeting enzymes and receptors.

Medicine

  • Therapeutic Uses: : Potential in developing anti-inflammatory or anticancer agents due to its interaction with biological targets.

Industry

  • Material Science: : Component in developing new materials with unique chemical properties.

Mechanism of Action

This compound's effects depend on its interaction with molecular targets. In biological systems, it might interact with specific enzymes or receptors, altering their activity or signaling pathways. The cyclopropylcarbonyl group can play a role in binding specificity, while the indole ring provides a stable platform for interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(cyclopropylcarbonyl)indol-3-ylsulfonyl)benzoic acid

  • N-(1-benzyl-2,3-dihydro-1H-indol-5-yl)sulfonamide

  • Cyclohexane-1,2-dicarboxylic acid

Unique Features

  • Structural Complexity: : The presence of cyclopropylcarbonyl and indole moieties in one molecule.

  • Reactivity: : Its unique reaction pathways distinguish it from other simpler compounds.

Conclusion

4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid is a fascinating compound with diverse applications in science and industry. Its complex structure and reactivity make it a valuable target for research and development.

Properties

IUPAC Name

4-[[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c23-19(14-5-6-14)22-10-9-16-11-17(7-8-18(16)22)28(26,27)21-12-13-1-3-15(4-2-13)20(24)25/h7-8,11,13-15,21H,1-6,9-10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYNAVGZHYXFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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